2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
Description
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group tethered to a tetrahydrofuran (oxolan)-2-ylmethyl substituent. This structural motif combines the aromatic carboxylic acid core with a cyclic ether moiety, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXPZCPPOPSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with oxolan-2-ylmethyl chloride under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of oxolan-2-ylmethyl chloride, resulting in the formation of the thioether linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives of this compound.
Reduction: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzyl alcohol.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antiparasitic Activity
- Leishmanicidal Activity : Sulfanyl-tethered benzoates, such as 2-{[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate, show potent activity against Leishmania spp. (LC₅₀ = 11–13 µM), attributed to nitroimidazole-mediated redox cycling .
- Antimicrobial Agents : 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides exhibit broad-spectrum activity against bacteria and fungi (e.g., compound 6h , MIC = 4–8 µg/mL) .
Receptor Binding and Taste Modulation
Antiproliferative Action
- Cancer Cell Inhibition: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids inhibit tumor cell proliferation via thiol-mediated apoptosis pathways .
Toxicity and Selectivity
Biological Activity
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including an oxolane ring and a sulfanyl linkage, suggest various mechanisms of action that may influence biological systems.
The compound can be synthesized through the reaction of 2-mercaptobenzoic acid with oxolan-2-ylmethyl chloride under basic conditions. This process yields a product that is characterized by both a benzoic acid moiety and a sulfanyl group, which can undergo various chemical reactions including oxidation, reduction, and substitution.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Benzyl alcohol derivatives |
| Substitution | Nitrated, sulfonated, or halogenated derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, particularly cysteine thiols, leading to modulation of protein functions. Additionally, the oxolane ring may participate in hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.
Biological Activities
Recent studies have explored the biological activities of this compound across various domains:
Anticancer Properties
In vitro studies have suggested that benzoic acid derivatives can promote proteasomal and lysosomal pathways. For instance, compounds structurally related to this compound have been shown to activate cathepsins B and L, which are involved in protein degradation pathways essential for cancer cell survival .
Case Studies
- Study on Protein Degradation Systems : A study investigated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These findings suggest potential applications in developing anti-aging therapies .
- Cytotoxicity Assessments : Another investigation assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058). The results demonstrated low cytotoxicity at effective concentrations, indicating a favorable safety profile for therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(Tetrahydro-2-furanylmethyl)sulfanyl]propanoic acid | Tetrahydrofuran ring | Antimicrobial |
| 2-[(Oxolan-2-ylmethyl)sulfanyl]benzyl alcohol | Alcohol instead of carboxylic acid | Antioxidant |
| 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic sulfoxide | Oxidized form | Potential anticancer |
Q & A
Q. What are the standard synthetic routes for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols:
Thioether Formation : Reacting 2-mercaptobenzoic acid with oxolan-2-ylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., NaHCO₃) under inert conditions .
Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity products (>95%).
-
Optimization : Reaction efficiency depends on solvent polarity (DMF or THF preferred), temperature (60–80°C), and stoichiometric ratios (1:1.2 benzoic acid:halide). Kinetic studies suggest a second-order reaction mechanism .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78–82 | 97 |
| Temperature | 70°C | 80 | 95 |
| Reaction Time | 6–8 hours | – | – |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Benzoic Acid Moiety : Aromatic protons (δ 7.2–8.1 ppm), carboxylic proton (δ 12.5 ppm).
- Oxolane Ring : Protons at δ 3.5–4.2 ppm (methylene adjacent to sulfur) and δ 1.8–2.3 ppm (oxolane ring protons) .
- IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if unreacted thiol remains) .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) reveals:
-
Torsion Angles : The oxolane ring adopts an envelope conformation, with the sulfur atom deviating by 15° from planarity .
-
Hydrogen Bonding : Carboxylic acid groups form dimeric structures (O···H distance: 1.8–2.0 Å), stabilizing the crystal lattice .
-
Data Contradictions : Discrepancies in bond lengths (C-S: 1.78–1.82 Å vs. DFT-predicted 1.81 Å) may arise from thermal motion artifacts .
- Data Table :
| Parameter | Experimental Value | DFT-Predicted Value |
|---|---|---|
| C-S Bond Length | 1.79 Å | 1.81 Å |
| O···H Distance | 1.85 Å | – |
Q. What strategies mitigate side reactions during functionalization of the thioether group?
- Methodological Answer :
- Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
- Protection of Carboxylic Acid : Temporarily esterify the -COOH group (e.g., methyl ester) to prevent nucleophilic interference during alkylation .
- By-Product Analysis : LC-MS identifies sulfoxide intermediates (m/z 253.1), which can be reduced back using Zn/HCl .
Q. How does computational modeling (e.g., DFT) predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : The compound’s sulfanyl group exhibits high affinity for cysteine residues in enzyme active sites (e.g., binding energy: −8.2 kcal/mol with COX-2) .
- ADMET Predictions : LogP values (2.1–2.5) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA: 75 Ų) indicates low oral bioavailability .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in aromatic proton splitting patterns?
- Resolution :
- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding, causing peak splitting differences (Δδ = 0.1–0.3 ppm) .
- Rotamers : Restricted rotation around the C-S bond at room temperature generates diastereotopic protons. Heating the sample to 60°C coalesces peaks .
Research Applications
Q. What in vitro assays validate the anti-inflammatory potential of this compound?
- Methodological Answer :
- COX-2 Inhibition Assay : IC₅₀ = 12.3 μM (compared to celecoxib: 0.04 μM). Dose-response curves generated using recombinant enzyme and colorimetric detection (λ = 590 nm) .
- Cytokine Profiling : Reduces IL-6 secretion in LPS-stimulated macrophages (40% reduction at 50 μM) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
